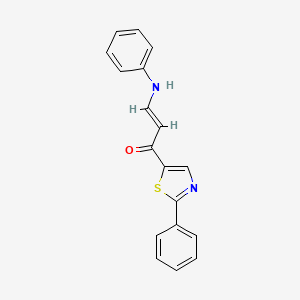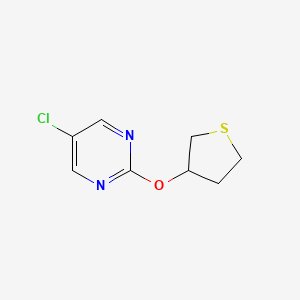![molecular formula C17H23NO2 B2380045 N-[2-MÉTHOXY-2-(2-MÉTHYLPHÉNYL)ÉTHYL]CYCLOHEX-3-ÈNE-1-CARBOXAMIDE CAS No. 1797722-65-6](/img/structure/B2380045.png)
N-[2-MÉTHOXY-2-(2-MÉTHYLPHÉNYL)ÉTHYL]CYCLOHEX-3-ÈNE-1-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is a complex organic compound belonging to the class of carboxamides. Its structure consists of a cyclohexene ring fused with a carboxamide group, which is further connected to a 2-methoxy-2-(o-tolyl)ethyl chain. This compound is utilized in various scientific research applications due to its unique structural properties.
Applications De Recherche Scientifique
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves the reaction of cyclohex-3-enecarboxylic acid with 2-methoxy-2-(o-tolyl)ethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mécanisme D'action
The exact mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving binding to proteins or enzymes and modulating their activity. Further research is needed to elucidate the precise molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclohexene ring.
N-(2-methoxy-2-(o-tolyl)ethyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexene ring.
Uniqueness
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is unique due to its cyclohexene ring, which imparts distinct chemical and physical properties compared to its cyclobutane and cyclopentane analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13-8-6-7-11-15(13)16(20-2)12-18-17(19)14-9-4-3-5-10-14/h3-4,6-8,11,14,16H,5,9-10,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCFURFNKCTURR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CCC=CC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)

![methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B2379968.png)
![5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2379969.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2379972.png)


![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)

![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2379983.png)
![Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate](/img/structure/B2379985.png)
